molecular formula C14H11ClFNO3S2 B15097082 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B15097082
M. Wt: 359.8 g/mol
InChI Key: DVBNDYCWYQBTRZ-XFFZJAGNSA-N
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Description

4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with a chlorofluorobenzylidene group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid typically involves the condensation of appropriate thiazolidinone derivatives with chlorofluorobenzylidene compounds. One common method includes the reaction of 2-chloro-6-fluorobenzaldehyde with thiazolidin-4-one in the presence of a base such as sodium hydroxide, followed by the addition of butanoic acid under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
  • 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
  • 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanoic acid

Uniqueness

The uniqueness of 4-[(5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid lies in its specific substitution pattern and the presence of both chlorine and fluorine atoms on the benzylidene group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H11ClFNO3S2

Molecular Weight

359.8 g/mol

IUPAC Name

4-[(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C14H11ClFNO3S2/c15-9-3-1-4-10(16)8(9)7-11-13(20)17(14(21)22-11)6-2-5-12(18)19/h1,3-4,7H,2,5-6H2,(H,18,19)/b11-7-

InChI Key

DVBNDYCWYQBTRZ-XFFZJAGNSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O)F

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C2C(=O)N(C(=S)S2)CCCC(=O)O)F

Origin of Product

United States

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